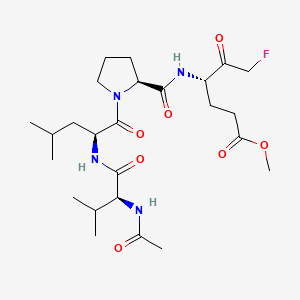

Ac-VLPE-FMK

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

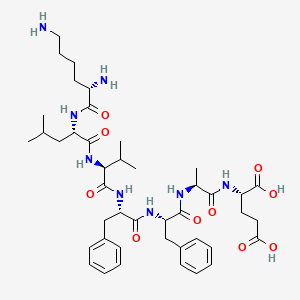

Ac-VLPE-FMK, also known as Ac-Val-Leu-Pro-Glu(OMe)-CH2F, is a tetrapeptidyl mono-fluoromethyl ketone. This compound is a potent inhibitor of cathepsin B and cathepsin L, which are cysteine proteases involved in various cellular processes, including protein degradation and turnover. This compound is primarily used in scientific research to study cancer aggressiveness and other related biological phenomena .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VLPE-FMK involves the coupling of the tetrapeptide sequence Val-Leu-Pro-Glu(OMe) with a fluoromethyl ketone moiety. The process typically includes the following steps:

Peptide Synthesis: The tetrapeptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Fluoromethyl Ketone Introduction: The fluoromethyl ketone group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluoromethyl ketone.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99.0%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-VLPE-FMK primarily undergoes inhibition reactions with cysteine proteases. The key reactions include:

Inhibition of Cathepsin B and Cathepsin L: This compound forms a covalent bond with the active site cysteine residue of these proteases, leading to their inactivation

Common Reagents and Conditions

Reagents: The synthesis involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and fluoromethyl ketone precursors.

Major Products

The major product of these reactions is the inhibited form of cathepsin B and cathepsin L, which are no longer able to perform their proteolytic functions .

Applications De Recherche Scientifique

Ac-VLPE-FMK has several scientific research applications, including:

Cancer Research: It is used to study the role of cathepsin B and cathepsin L in cancer cell migration, invasion, and metastasis

Protease Inhibition Studies: Researchers use this compound to investigate the mechanisms of protease inhibition and to develop new therapeutic strategies targeting cysteine proteases.

Biological Pathway Analysis: The compound helps in elucidating the pathways involving cathepsin B and cathepsin L, contributing to a better understanding of their biological roles.

Mécanisme D'action

Ac-VLPE-FMK exerts its effects by covalently binding to the active site cysteine residue of cathepsin B and cathepsin L. This binding inhibits the proteolytic activity of these enzymes, preventing them from degrading their substrates. The inhibition is highly selective and irreversible, making this compound a valuable tool for studying the biological functions of these proteases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-PLVE-FMK: Another tetrapeptidyl mono-fluoromethyl ketone with similar inhibitory properties against cathepsin B and cathepsin L.

Ac-PLVQ-FMK: A related compound used to study the activity of cysteine proteases.

Uniqueness

Ac-VLPE-FMK is unique due to its specific tetrapeptide sequence and its high selectivity for cathepsin B and cathepsin L. This selectivity allows for precise inhibition studies and makes it a valuable tool in cancer research and protease inhibition studies .

Propriétés

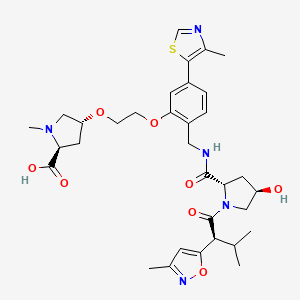

Formule moléculaire |

C25H41FN4O7 |

|---|---|

Poids moléculaire |

528.6 g/mol |

Nom IUPAC |

methyl (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(29-24(35)22(15(3)4)27-16(5)31)25(36)30-11-7-8-19(30)23(34)28-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,31)(H,28,34)(H,29,35)/t17-,18-,19-,22-/m0/s1 |

Clé InChI |

MDAFONIYDVLMOY-OZIGNCPNSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C(C(C)C)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)